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Hinnavin II

Cat. No.: B1576434
Attention: For research use only. Not for human or veterinary use.
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Description

Hinnavin II is a cationic antimicrobial peptide (AMP) originally isolated from the immunized larval haemolymph of the cabbage butterfly, Artogeia rapae . It belongs to the cecropin family, one of the most potent classes of antibacterial peptides in insects, and is characterized by its heat stability, retaining activity even after incubation at 100°C . Like other cecropins, this compound is thought to exert its bactericidal effect by targeting the plasma membrane of bacteria . Its mechanism involves permeabilizing the phospholipid membrane of microbes, potentially through a carpet-like model or pore-forming "barrel-stave" mechanism, leading to cell death . This membrane-targeting action makes it a compelling candidate for research into overcoming multi-drug resistant (MDR) bacteria, as it presents a lower risk of resistance compared to conventional antibiotics . Research-grade this compound is offered to support scientific investigations into novel anti-infective therapeutics. Its applications include studies on broad-spectrum antimicrobial agents, the development of hybrid peptides with enhanced activity, and the exploration of anti-biofilm strategies . Furthermore, its low toxicity to mammalian cells and potential immunomodulatory properties make it a valuable molecule for probing innate immunity mechanisms and developing new therapeutic strategies against MDR pathogens . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

KWKIFKKIEHMGQNIRDGLIKAGPAVQVVGQAATIYKG

Origin of Product

United States

Molecular Architecture and Structural Characterization of Hinnavin Ii

Primary Amino Acid Sequence and Compositional Analysis

The mature Hinnavin II peptide is composed of 38 amino acids. nih.gov Its primary structure was deduced from the cDNA sequence, which has a total length of 186 base pairs and a coding region of 114 base pairs. researchgate.net The resulting protein has a theoretical molecular weight of 4142.8 Da. researchgate.net

The amino acid sequence for Artogeia rapae this compound can be found in the GenBank database under the accession number AAT94287. biorxiv.org

Identification of Key Residues and Motifs

Like other members of the cecropin (B1577577) family, the amino acid sequence of this compound is characterized by a high proportion of basic and hydrophobic residues, which are crucial for its antimicrobial activity. biorxiv.org Cecropins are known to be cationic and amphipathic, allowing them to interact with and disrupt bacterial cell membranes. koreascience.krlibretexts.org They typically feature a hydrophilic N-terminal region and a more hydrophobic C-terminal region, connected by a flexible hinge. ekb.eg Many cecropins also have a tryptophan residue near the N-terminus, which is a common feature in this family. koreascience.kr

Sequence Homology and Phylogenetic Relationships with Related Cecropins

This compound is classified as a member of the cecropin family of antimicrobial peptides. researchgate.net Multiple sequence alignments and phylogenetic analyses have indicated that this compound clusters with cecropins primarily from lepidopteran insects. researchgate.net It shares approximately 78.9% amino acid sequence identity with cecropin A. researchgate.net Further analysis has shown a 50.0% sequence identity with Agrius convolvuli cecropin D, 54% with Artogeia rapae hinnavin 2 (a likely variant or related peptide), and varying degrees of homology with other insect cecropins such as those from Manduca sexta and Hyalophora cecropia. biorxiv.orgekb.eg

Related CecropinOrganismSequence Identity (%)
Cecropin AHyalophora cecropia78.9 researchgate.net
Cecropin DAgrius convolvuli50.0 ekb.eg
BactericidinManduca sexta70 biorxiv.org
Cecropin DHyalophora cecropia67 biorxiv.org

Post-Translational Modifications and Their Structural Impact

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their structure and function. nih.gov For antimicrobial peptides like this compound, PTMs can be critical for their activity and stability. researchgate.net

C-terminal Amidation Status and its Variants

The status of the C-terminus of this compound has been a subject of some discussion in the scientific literature. C-terminal amidation is a common post-translational modification in many cecropins and is thought to enhance their antimicrobial activity and stability by neutralizing the negative charge of the C-terminal carboxyl group and increasing resistance to exopeptidases. koreascience.krresearchgate.net

Some studies have reported that this compound possesses a carboxyl C-terminus. koreascience.kr However, the presence of a glycine (B1666218) residue at the C-terminus in the deduced amino acid sequence suggests the potential for amidation, as glycine is a common amide donor in this process. biorxiv.orgkoreascience.kr Further research has indicated that an amidated variant of this compound, specifically with an asparagine amide at the C-terminus, exhibits improved potency against certain microorganisms like E. coli and Enterobacter cloacae. anahuac.mx This suggests that both amidated and non-amidated forms of this compound may exist, or that the amidated form is the more biologically active variant.

Other Potential Enzymatic Modifications

Beyond C-terminal amidation, other enzymatic modifications can occur in peptides, although specific instances for this compound are not extensively documented. Like other secreted peptides, this compound is synthesized as a prepropeptide and undergoes proteolytic cleavage to remove the N-terminal signal peptide and a pro-region to become the mature, active form. dntb.gov.ua Other potential modifications that can occur in peptides include glycosylation and phosphorylation, though these have not been specifically reported for this compound. nih.gov

Predicted Secondary and Tertiary Structures

Alpha-Helical Content and Conformation Propensities

Like other members of the cecropin family, this compound exhibits conformational flexibility, adopting different secondary structures depending on its environment. mdpi.comentomoljournal.com In aqueous solutions, cecropins typically exist in a disordered, random coil state. mdpi.comentomoljournal.com However, upon interaction with the hydrophobic environment of a microbial membrane, they undergo a significant conformational change to form a predominantly alpha-helical structure. mdpi.comentomoljournal.com This transition is a hallmark of many membrane-active peptides and is crucial for their biological activity.

The canonical structure of cecropins, which this compound is expected to share, consists of two distinct α-helical domains connected by a flexible hinge region. nih.govmdpi.comentomoljournal.com

The N-terminal domain is an amphipathic α-helix, meaning it has both a hydrophobic face and a polar, positively charged face. nih.govmdpi.comfrontiersin.org This amphipathic nature is critical for the initial electrostatic interaction with the negatively charged components of bacterial membranes and subsequent insertion. frontiersin.org

The C-terminal domain is generally a more hydrophobic α-helix, which is believed to deepen the peptide's penetration into the lipid bilayer and can contribute to selectivity against certain types of bacteria. mdpi.comfrontiersin.org

A hinge region , often rich in proline and glycine residues, connects the two helices. mdpi.com This flexible linker allows the peptide to bend, facilitating the proper orientation of the helices for membrane disruption. mdpi.com In many butterfly cecropins, a conserved tetrapeptide motif, AGPA, characteristically forms this hinge. nih.govfrontiersin.org

A notable feature of this compound is the presence of a glycine residue at its C-terminus. nih.govfrontiersin.org In many peptides, a C-terminal glycine is a signal for post-translational amidation, a modification that can enhance stability and activity. mdpi.comfrontiersin.org However, this compound was reported to possess a carboxyl C-terminus, suggesting this modification may not occur or is not essential for its function. nih.govfrontiersin.org The structural conformation and helical content of peptides like this compound are often experimentally verified using techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. mdpi.comnih.gov

FeatureDescriptionSource(s)
Family Cecropin nih.govmdpi.com
Secondary Structure Primarily α-helical in hydrophobic environments; random coil in aqueous solutions. mdpi.comentomoljournal.com
N-Terminal Domain Amphipathic α-helix. nih.govmdpi.comfrontiersin.org
C-Terminal Domain Hydrophobic α-helix. mdpi.comfrontiersin.org
Connecting Region Flexible hinge region, often containing Proline and Glycine. mdpi.com
Potential Modification A C-terminal Glycine residue suggests potential for amidation. nih.govfrontiersin.org

Advanced Computational Modeling for Three-Dimensional Structure

Determining the precise three-dimensional (3D) structure of peptides like this compound is essential for understanding their mechanism of action at a molecular level. A combination of computational and experimental techniques is employed for this purpose.

Experimental Characterization: While computational models are highly informative, experimental methods are the gold standard for high-resolution structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for determining the 3D structure of peptides and small proteins in solution. wikipedia.orgrcsb.org For peptides like this compound that exhibit different conformations depending on the solvent, NMR is particularly useful as it can characterize the structure in both aqueous and membrane-mimicking environments (e.g., micelles). nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide distance constraints between protons, which are used to calculate and refine a 3D structural model. wikipedia.org

X-ray Crystallography: This technique provides high-resolution structural information for molecules that can be crystallized. libretexts.orgnih.gov It involves directing an X-ray beam at a crystal of the peptide and analyzing the resulting diffraction pattern to determine the arrangement of atoms. libretexts.org While it yields extremely detailed structures, obtaining suitable crystals of flexible peptides can be challenging. libretexts.org X-ray crystallography remains a primary tool for characterizing the structure and bonding of complex biomolecules. libretexts.orgnih.gov

Hybrid methods that combine data from different techniques, such as NMR and X-ray crystallography, can also be used to generate highly accurate and detailed structural models of complex biomolecules. rcsb.org

TechniqueApplication to this compound StructureSource(s)
Homology Modeling Predicts the 3D structure based on sequence similarity to known cecropin structures. mdpi.comresearchgate.net
NMR Spectroscopy Determines the 3D structure in solution, allowing for characterization in different environments (aqueous vs. membrane-like). nih.govwikipedia.orgrcsb.org
X-ray Crystallography Provides high-resolution atomic detail of the structure in a crystalline state. libretexts.orgnih.gov

Biosynthetic Pathways and Production Strategies for Hinnavin Ii

Endogenous Biosynthesis in Natural Host Organisms (e.g., Artogeia rapae)

Hinnavins, along with lysozymes, are key components of the humoral immune response in the larval haemolymph of the cabbage butterfly, Artogeia rapae, following bacterial invasion. nih.gov The native production of Hinnavin II is a multi-step process involving gene activation, transcription, and post-translational modifications.

The gene for this compound has been successfully cloned and its complementary DNA (cDNA) has been characterized. nih.gov The full-length cDNA of the this compound gene was isolated from the fat bodies of A. rapae larvae. researchgate.netscispace.com Analysis of the cDNA sequence provides critical insights into the structure of the resulting peptide.

The cDNA has a total length of 186 base pairs (bp), which includes a coding region, or open reading frame (ORF), of 114 bp. nih.govresearchgate.net This coding sequence translates into a precursor protein. The deduced protein sequence reveals that the mature this compound peptide consists of 38 amino acids. nih.gov Sequence analysis shows that this compound has a significant amino acid sequence identity of approximately 78.9% with cecropin (B1577577) A, and phylogenetic analysis places it within a group of lepidopteran cecropins. nih.govresearchgate.net

FeatureDescription
Source Organism Artogeia rapae (Cabbage Butterfly)
cDNA Length 186 bp nih.gov
Coding Region (ORF) 114 bp nih.govresearchgate.net
Deduced Amino Acids 38 nih.gov
Calculated Molecular Weight 4142.8 Da nih.govresearchgate.net
Homology ~78.9% identity to Cecropin A nih.gov

The synthesis of this compound is induced as part of the insect's innate immune response. bicnirrh.res.in The expression of the this compound gene is not constitutive but is instead upregulated significantly upon bacterial challenge. Studies have shown that injection of larvae with non-pathogenic E. coli triggers the transcription of the this compound gene, primarily in the fat body, which is a major site of immune peptide synthesis in insects. researchgate.netscispace.com This induction mechanism ensures that the peptide is produced when needed to combat infection. The peptide demonstrates greater activity against Gram-negative bacteria than Gram-positive bacteria and exhibits a powerful synergistic effect with lysozyme (B549824) to inhibit bacterial growth. nih.gov

Following translation from its mRNA, the nascent this compound polypeptide undergoes crucial processing steps to become a mature, active peptide. The initial translated product includes a prepro-sequence at the N-terminus composed of 24 amino acid residues. koreascience.kr This sequence likely contains a signal peptide that directs the protein for secretion out of the cell and a pro-sequence that is cleaved off during maturation.

Furthermore, many insect cecropins feature an amidated C-terminus, which is important for their stability and biological activity. oak.go.kr The gene for this compound encodes a glycine (B1666218) residue at the C-terminal end of the mature peptide sequence. researchgate.net This glycine is a common substrate for peptidylglycine alpha-amidating monooxygenase (PAM), the enzyme responsible for C-terminal amidation. This suggests that the C-terminus of this compound is amidated in its final, active form, a modification that can protect the peptide from degradation by carboxypeptidases. koreascience.kr

Recombinant Expression Systems for Heterologous Production

To obtain larger quantities of this compound for research and potential applications, heterologous production systems have been developed. Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-understood genetics.

The gene for a glycine-extended form of this compound (this compound-38-Gly) has been cloned into the expression vector pET-32a(+) and transformed into the E. coli strain BL21 (DE3) pLysS for production. researchgate.net This system allows for the controlled expression of the target peptide. A significant portion of the expressed recombinant protein was found in a soluble form, which is advantageous for purification and activity. researchgate.net From an 800 mL E. coli culture, approximately 2.45 mg of pure, active recombinant this compound (rhin II) was obtained. researchgate.net The purified rhin II demonstrated antimicrobial activity against several bacteria, including E. coli K12, Enterobacter cloacae, Bacillus megaterium, and Staphylococcus aureus. researchgate.net

To facilitate expression, solubility, and purification, this compound is often produced as a fusion protein. researchgate.net In the pET-32a(+) system, the this compound gene was fused with a gene encoding thioredoxin (Trx), creating a Trx-hin II fusion protein. researchgate.net The Trx tag is known to enhance the solubility of its fusion partner. This fusion protein also typically includes a polyhistidine tag (His-tag), which allows for straightforward purification from the cell lysate using Ni²⁺-chelating chromatography. researchgate.net

After purification, the fusion protein is cleaved by a specific protease, such as enterokinase, to release the recombinant this compound peptide from the Trx tag. researchgate.net The released peptide is then further purified to homogeneity using methods like reversed-phase fast protein liquid chromatography (FPLC). researchgate.net

Another study utilized a similar strategy to create a hybrid peptide, this compound/alpha-melanocyte-stimulating hormone (hin/MSH). nih.gov This fusion construct, also expressed in E. coli BL21 (DE3) using the pET32a(+) vector, yielded a soluble protein that could be purified via Ni²⁺-chelating chromatography and cleaved with enterokinase. nih.gov The resulting hybrid peptide, rhin/MSH, showed a broader spectrum of antimicrobial activity than either of the parent peptides alone. nih.gov

ParameterDescription
Host Organism Escherichia coli BL21 (DE3) pLysS researchgate.net
Expression Vector pET-32a(+) researchgate.netnih.gov
Fusion Tag Thioredoxin (Trx) researchgate.net
Purification Method Ni²⁺-chelating chromatography, Reversed-phase FPLC researchgate.net
Cleavage Enzyme Enterokinase researchgate.netnih.gov
Reported Yield 2.45 mg of pure rhin II from 800 mL culture researchgate.net

Strategies for Soluble Protein Expression and Yield Enhancement

The production of functional, soluble peptides like this compound in heterologous systems, particularly Escherichia coli, is often challenged by the formation of insoluble inclusion bodies and potential toxicity to the host organism. nih.gov To overcome these obstacles, specific strategies are employed to enhance soluble protein expression and maximize the final yield. A primary and effective method is the use of fusion protein technology. nih.govjmicrobiol.or.kr

A successful strategy for this compound production involved creating a hybrid peptide. In one study, a cDNA encoding a this compound/α-melanocyte-stimulating hormone (hin/MSH) hybrid was synthesized and cloned into a pET32a(+) vector. nih.govjmicrobiol.or.kr This vector facilitates the expression of the target peptide as a fusion protein with thioredoxin (Trx), a highly soluble protein that often improves the folding and solubility of its fusion partner. jmicrobiol.or.krresearchgate.netresearchgate.net

This Trx-hin/MSH fusion protein was expressed in the E. coli strain BL21 (DE3). nih.gov The results were significant, with the expression of the fusion protein constituting up to 20% of the total cellular proteins. nih.govjmicrobiol.or.krresearchgate.net Crucially, over 50% of this expressed target protein was found in the soluble fraction, demonstrating the effectiveness of the thioredoxin fusion strategy. nih.govjmicrobiol.or.krresearchgate.net The use of fusion partners like thioredoxin or Glutathione S-transferase (GST) is a common approach to increase the solubility, stability, and final yield of recombinant proteins. researchgate.nettandfonline.com

Further yield enhancement is achieved through optimization of the entire production and purification process. Following expression, the soluble Trx-hin/MSH fusion protein was readily purified from the cell lysate using Ni²⁺-chelating chromatography, a method that specifically binds to a polyhistidine tag engineered into the fusion protein. nih.gov The hybrid peptide was then released from its fusion partner by enzymatic cleavage with enterokinase. nih.gov Subsequent purification to homogeneity using reversed-phase fast protein liquid chromatography (FPLC) resulted in a final yield of 210 mg of pure, active recombinant hin/MSH from an 800 ml culture. nih.gov In a similar study focused on producing a glycine-extended this compound (this compound-38-Gly), a yield of 2.45 mg of pure peptide was obtained from an 800 mL culture using a comparable Trx-fusion system. researchgate.netresearchgate.net

General strategies that can be applied to enhance soluble protein yield include:

Lowering Induction Temperature: Reducing the culture temperature (e.g., to 16-25°C) after inducing protein expression can slow down the rate of synthesis, which often promotes proper protein folding and reduces aggregation. researchgate.net

Optimizing Media and Induction: The choice of growth media, such as Terrific Broth (TB) over Luria-Bertani (LB), can sometimes improve protein solubility. researchgate.net Additionally, the concentration of the inducer (e.g., IPTG) and the duration of the induction period are critical variables. americanlaboratory.com

Co-expression of Chaperones: Molecular chaperones assist in the correct folding of proteins. mdpi.com Co-expressing chaperones like DnaK/DnaJ or GroEL/GroES can prevent the aggregation of the target protein and increase the proportion of soluble product. mdpi.comresearchgate.net

Choice of Host Strain: Specialized E. coli strains, such as Rosetta(DE3) which supplies tRNAs for rare codons, can prevent translational problems and improve the yield of heterologous proteins. tandfonline.com

Table 1: Recombinant Production of this compound Fusion Peptides in E. coli This table summarizes the expression systems and reported yields for different recombinant this compound constructs.

Recombinant Peptide Expression Vector Fusion Partner Host Strain Yield Source(s)
Trx-hin/MSH pET32a(+) Thioredoxin (Trx) E. coli BL21 (DE3) 210 mg / 800 mL culture nih.gov
Trx-hin II (this compound-38-Gly) pET-32a(+) Thioredoxin (Trx) E. coli BL21 (DE3) pLysS 2.45 mg / 800 mL culture researchgate.netresearchgate.net
Trx-HIN (this compound-38-Asn) pET-32a(+) Thioredoxin (Trx) E. coli BL21 (DE3) pLysS 3.18 mg / 80 mL culture researchgate.net

Chemical Synthesis Methods for this compound and Structural Analogs

Beyond recombinant production, chemical synthesis offers a powerful and versatile alternative for producing this compound and its analogs. mdpi.comoaepublish.com This approach is particularly well-suited for peptides of relatively short length, like the cecropin family to which this compound belongs. mdpi.com Chemical synthesis provides precise control over the peptide sequence and facilitates the introduction of specific chemical modifications that are not possible through biological expression systems. mdpi.combeilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) Techniques

The predominant method for the chemical synthesis of peptides is Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgbachem.com Developed by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govwikipedia.org

The general cycle of SPPS consists of the following steps:

Attachment: The first amino acid, with its N-terminal protected, is anchored to the solid resin support. wikipedia.org

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) is removed to expose a free amine group. beilstein-journals.orgwikipedia.org

Coupling: The next N-protected amino acid is activated and added to the reaction vessel, where it forms a peptide bond with the free amine group of the resin-bound amino acid. beilstein-journals.org Excess reagents are used to drive the reaction to completion. wikipedia.org

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of the solid-phase method. bachem.com

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence until the desired peptide is fully assembled. beilstein-journals.org Finally, the completed peptide is chemically cleaved from the resin, and all side-chain protecting groups are removed. wikipedia.org

SPPS is considered the best option for producing cecropins and their analogs. mdpi.com The technique is highly efficient and can be automated, allowing for the reliable production of high-purity peptides. beilstein-journals.orgbachem.com

Incorporation of Non-Canonical Amino Acids and Site-Specific Modifications

A significant advantage of chemical synthesis, particularly SPPS, is the ability to incorporate non-canonical amino acids (ncAAs) and introduce site-specific modifications into the peptide structure. mdpi.commdpi.com This capability is invaluable for creating structural analogs of this compound to probe structure-activity relationships or to enhance its therapeutic properties.

The incorporation of ncAAs can introduce novel functionalities, improve stability against proteolytic degradation, or alter the peptide's conformational properties. frontiersin.orgmdpi.com For example, substituting natural L-amino acids with their D-enantiomers can render a peptide resistant to proteases while maintaining its activity. mdpi.com

Site-specific modifications are also readily achievable. A common and important modification for many cecropins is C-terminal amidation, which often increases the peptide's antimicrobial activity and broadens its spectrum. tandfonline.commdpi.com The presence of a glycine residue at the C-terminus of the natural this compound gene sequence suggests it may undergo this post-translational modification in vivo. nih.gov Using SPPS, this amidation can be directly engineered into the synthetic peptide. mdpi.com

One study specifically created a structural analog of this compound by adding an asparagine residue to the C-terminus (this compound-38-Asn). researchgate.net This modification, which introduces an amide group, was shown to improve the peptide's potency against several microorganisms, including E. coli, Enterobacter cloacae, Bacillus megaterium, and Staphylococcus aureus, when compared to the non-amidated recombinant version. researchgate.net This highlights how targeted, site-specific modifications can be used to rationally design more potent peptide analogs.

Mechanistic Insights into Hinnavin Ii S Biological Activity

Interactions with Biological Membranes

The initial and most critical step in the antimicrobial action of Hinnavin II is its interaction with the target cell's membrane. This process is governed by the peptide's physicochemical properties and the composition of the microbial membrane.

As a member of the cecropin (B1577577) family, this compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. cabidigitallibrary.orgnih.gov This characteristic is fundamental to its initial interaction with microbial membranes. The outer membranes of Gram-negative bacteria are rich in negatively charged lipopolysaccharides (LPS), while the cytoplasmic membranes of both Gram-positive and Gram-negative bacteria contain acidic phospholipids (B1166683) like phosphatidylglycerol (PG). mdpi.comunipi.it The initial association of this compound with a target cell is driven by strong electrostatic attraction between the positively charged peptide and these anionic components of the bacterial membrane. nih.govcabidigitallibrary.org

Molecular dynamics simulations of related cecropins show that this electrostatic interaction is a key stabilizing factor, with the peptide orienting its positively charged residues toward the negatively charged phosphate (B84403) groups of the membrane lipids. cabidigitallibrary.org This adsorption process concentrates the peptide on the membrane surface, a prerequisite for subsequent disruptive actions. cabidigitallibrary.org Following this initial electrostatic binding, the amphipathic nature of the peptide—possessing both hydrophobic and hydrophilic regions—facilitates its insertion into the lipid bilayer. frontiersin.org The hydrophobic face of the peptide interacts favorably with the nonpolar acyl chains of the membrane lipids, anchoring it within the bilayer. cabidigitallibrary.org

Parameter Description Relevance to this compound Activity
Peptide Charge Net positive chargeMediates initial electrostatic attraction to negatively charged bacterial membranes. nih.gov
Membrane Composition Anionic lipids (LPS, PG)Provides the negative charge density required for peptide adsorption. mdpi.com
Peptide Structure Amphipathic α-helixAllows for both electrostatic interaction (hydrophilic face) and membrane insertion (hydrophobic face). frontiersin.org

Once associated with the membrane, this compound and other cecropins disrupt its integrity through one or more proposed mechanisms, leading to permeabilization. The exact mechanism can depend on factors such as peptide concentration and membrane lipid composition. wikipedia.org

Pore Formation: Several models describe how peptides can form pores or channels through the membrane. In the "barrel-stave" model, multiple peptide helices aggregate and insert into the membrane, arranging themselves like the staves of a barrel to form a central, water-filled channel. cabidigitallibrary.orgunipi.it An alternative, the "toroidal pore" or "wormhole" model, involves the peptides inducing the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. embopress.org For many cecropins, pore formation leads to the depolarization of the membrane potential and allows the uncontrolled passage of ions and small molecules, ultimately leading to cell death. nih.gov

Detergent-Like Effects (Carpet Model): At higher concentrations, cecropins are thought to act via a "carpet" mechanism. cabidigitallibrary.orgunipi.it In this model, the peptides accumulate on the membrane surface, covering it like a carpet. unipi.it Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing widespread damage and the formation of micelle-like structures that lead to complete membrane dissolution. unipi.itlifecanvastech.com This mechanism differs from discrete pore formation and results in non-specific, catastrophic failure of the membrane barrier. cea.frnih.gov

Permeabilization Model Description Primary Consequence
Barrel-Stave Pore Peptides assemble into a barrel-like channel within the membrane. cabidigitallibrary.orgFormation of a stable, ion-permeable pore.
Toroidal Pore Peptides and lipids together form the lining of a pore. embopress.orgMembrane thinning and formation of a less stable pore.
Carpet/Detergent Model Peptides coat the membrane surface and cause micellization. unipi.itComplete and catastrophic disruption of the membrane structure.

The interaction and permeabilization activities of cecropins, including this compound, induce significant biophysical alterations in the target membrane. One of the most immediate effects is the depolarization of the transmembrane potential, which disrupts processes dependent on the proton motive force, such as ATP synthesis. mdpi.comnih.gov

Furthermore, the insertion of peptides into the lipid bilayer alters its physical properties. Studies on related peptides have demonstrated changes in membrane fluidity. nih.gov For instance, the incorporation of the peptide can disrupt the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity in some cases or the formation of rigid, ordered domains in others. cea.frbiorxiv.org Electron microscopy of fungal cells treated with cecropin revealed significant morphological changes, including a roughening and nicking of the cell surface, indicative of severe structural damage. nih.gov Research on a cecropin A-melittin hybrid peptide showed that it induced bilayer stiffening and changes in lipid thickness, leading to the formation of multilamellar stacks rather than simple pores. cea.fr These profound changes compromise the membrane's function as a selective barrier, leading to the leakage of cytoplasmic contents and cell death.

Intracellular Molecular Targeting

While membrane disruption is a primary mechanism of action for many AMPs, some, including members of the cecropin family, can translocate across the microbial membrane without causing immediate lysis. nih.gov Once inside the cell, these peptides can interfere with vital intracellular processes, representing a second layer of antimicrobial activity.

There is growing evidence that some cecropins can exert their antimicrobial effects by targeting intracellular nucleic acids. nih.govresearchgate.net After entering the cytoplasm, the peptide's positive charge can facilitate binding to the negatively charged phosphate backbone of DNA and RNA. researchgate.net This interaction can physically obstruct the processes of replication and transcription.

Studies on Cecropin P1 have shown that its C-terminal region is crucial for its DNA-binding capacity, suggesting this is a specific, evolved function. acs.orgacs.org Furthermore, research has demonstrated that cecropins can suppress viral gene expression by interacting with regulatory elements of the viral genome, directly inhibiting transcription. nih.gov While direct studies on this compound's interaction with bacterial DNA are limited, the evidence from related cecropins suggests a plausible mechanism whereby it could inhibit bacterial proliferation by binding to nucleic acids and preventing their use as templates for replication and transcription, leading to an S-phase arrest in the cell cycle. wikipedia.orgnih.gov

Another potential intracellular target for antimicrobial peptides is the machinery of protein synthesis. nih.gov The inhibition of protein synthesis represents a potent method of halting bacterial growth and viability. microbenotes.com Some AMPs that successfully translocate into the bacterial cytoplasm have been shown to interfere with this process. nih.gov The mechanism can involve binding to ribosomal subunits (30S or 50S in bacteria) or interacting with translation factors, thereby preventing the initiation or elongation steps of polypeptide synthesis. microbenotes.comfrontiersin.org

Disruption of Cell Wall and Cell Membrane Biosynthesis Pathways

This compound, a member of the cecropin family of antimicrobial peptides (AMPs), exerts its antimicrobial effects primarily through the disruption of bacterial cell membranes. While specific studies detailing this compound's direct inhibition of cell wall and cell membrane biosynthesis pathways are limited, the mechanism of action for cecropins, in general, involves a direct interaction with the microbial cell envelope, leading to its permeabilization and subsequent cell death.

The initial contact between cationic AMPs like this compound and target microbes is facilitated by electrostatic and hydrophobic interactions with the negatively charged components of the bacterial cell membrane, such as phospholipids. gsconlinepress.com This interaction leads to the insertion of the peptide into the lipid bilayer. The amphipathic α-helical structure of cecropins is crucial for this process, allowing them to partition into the phospholipid bilayers and disrupt the membrane's integrity. frontiersin.org This disruption can manifest as the formation of pores or channels, leading to the leakage of essential cellular contents and ultimately, cell lysis. gsconlinepress.comfrontiersin.org Electron microscopy studies on other cecropins have shown distinct morphological changes in bacteria, indicative of membrane binding and disruption. frontiersin.org

While the primary mechanism is direct membrane disruption, this action can indirectly affect biosynthesis pathways. By compromising the membrane's integrity and dissipating the membrane potential, the transport of precursors for cell wall and membrane synthesis, which often occurs at the cell membrane, can be hindered. However, the principal mode of action described for cecropins is the physical disruption of the membrane structure rather than the enzymatic inhibition of specific biosynthetic pathways. gsconlinepress.comfrontiersin.org

Synergistic Interactions with Other Antimicrobial Agents

Cooperative Effects with Lytic Enzymes (e.g., Lysozyme)

A powerful synergistic effect has been observed between this compound and the lytic enzyme lysozyme (B549824). nih.gov Lysozyme functions by catalyzing the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of the bacterial cell wall. scielo.org.mx This enzymatic degradation weakens the structural integrity of the cell wall.

The synergy between this compound and lysozyme likely arises from a sequential and cooperative mechanism. Lysozyme's degradation of the peptidoglycan layer exposes the underlying cytoplasmic membrane. ubc.ca This allows this compound, which primarily targets the cell membrane, to more easily access and disrupt it. gsconlinepress.comfrontiersin.org The combination of cell wall degradation by lysozyme and subsequent membrane permeabilization by this compound leads to a more rapid and effective killing of the bacteria than either agent could achieve alone. nih.govubc.ca This type of synergy, where one agent facilitates the action of another, is a common and effective antimicrobial strategy. frontiersin.org

Synergism with Conventional Antimicrobial Compounds

This compound, like other cecropins, can exhibit synergistic activity with conventional antibiotics. nih.govmdpi.com The primary mechanism underlying this synergy is the ability of the antimicrobial peptide to permeabilize the bacterial outer and inner membranes. gsconlinepress.comnih.gov This increased membrane permeability facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target in higher concentrations. gsconlinepress.com

For instance, studies on other cecropins have shown that they can enhance the efficacy of antibiotics that target intracellular processes such as protein synthesis (e.g., tetracycline) or DNA replication. nih.gov By creating pores or disrupting the membrane, the cecropin effectively lowers the barrier for the antibiotic to cross. This can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both the peptide and the antibiotic. nih.gov This synergistic approach not only enhances the potency of existing antibiotics but may also help to overcome certain mechanisms of antibiotic resistance, such as those that rely on reducing drug accumulation within the bacterial cell. frontiersin.org

Below is an interactive data table summarizing the synergistic interactions of this compound and related cecropins.

Agent 1Agent 2Target Organism(s)Observed EffectPutative Mechanism of Synergy
This compound LysozymeGram-negative and Gram-positive bacteriaEnhanced inhibition of bacterial growth nih.govLysozyme degrades the cell wall, facilitating this compound's access to and disruption of the cell membrane. scielo.org.mxubc.ca
Cecropin A2 Tetracycline (B611298)Pseudomonas aeruginosa8-fold reduction in MIC for both agents nih.govCecropin A2 permeabilizes the bacterial membrane, facilitating the translocation of tetracycline into the cytoplasm. nih.gov
Cecropin A Nalidixic acidUropathogenic E. coliEnhanced clearance of biofilms frontiersin.orgCecropin A disrupts the biofilm matrix and increases membrane permeability, allowing nalidixic acid to reach its intracellular target. frontiersin.org
Cecropin-Melittin Hybrid Conventional AntibioticsP. aeruginosa, S. aureusEnhanced anti-biofilm effects mdpi.comThe peptide disrupts the biofilm and bacterial membranes, increasing the penetration and efficacy of the antibiotic. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Hinnavin Ii

Determinants of Biological Activity through Amino Acid Residue Analysis

The specific sequence of amino acids in Hinnavin II is fundamental to its antimicrobial action, dictating its interaction with and disruption of microbial membranes.

Importance of Hydrophobic Residues (e.g., Tryptophan) for Insertion and Activity

Following the initial electrostatic binding, the insertion of the peptide into the hydrophobic core of the bacterial membrane is a critical step for its antimicrobial action. nih.govacs.org This process is driven by the hydrophobic residues within the peptide sequence. This compound contains several hydrophobic amino acids, including Tryptophan (W), Isoleucine (I), and Leucine (L). Tryptophan, in particular, is often considered important for anchoring the peptide into the membrane interface. The hydrophobic moment of the peptide, which is a measure of the segregation of hydrophobic and hydrophilic residues in a secondary structure, plays a significant role in its ability to disrupt the membrane. rsc.org For cecropins, a higher hydrophobicity generally correlates with stronger antimicrobial activity, but it can also lead to increased toxicity towards host cells if not properly balanced. researchgate.net

Impact of Specific Amino Acid Substitutions and Substituent Effects

Single amino acid substitutions can have a profound impact on the biological activity of cecropin-like peptides. acs.org While specific substitution studies on this compound are not available, research on other cecropins provides valuable insights. For instance, replacing a cationic residue with a neutral or acidic one can significantly reduce antimicrobial activity by weakening the initial membrane binding. Conversely, strategic substitutions to increase cationicity or optimize the hydrophobic moment can enhance potency. mdpi.com The position of the substitution is also critical; for example, a change in the hinge region of cecropins can affect the peptide's flexibility and its ability to form pores in the membrane. acs.org

Original Residue Substitution General Effect on Cecropin (B1577577) Activity Potential Implication for this compound
Lysine (K)Alanine (A)Decreased antimicrobial activityReduced electrostatic interaction with membranes
Tryptophan (W)Alanine (A)Decreased antimicrobial activityWeakened membrane insertion and anchoring
Glycine (B1666218) (G) in hinge regionProline (P)Altered flexibility and pore formationModified membrane disruption mechanism

Conformational Requirements for Optimal Activity (e.g., Alpha-Helicity, Amphipathicity)

In aqueous solution, cecropin-like peptides are typically unstructured. nih.gov However, upon interacting with a membrane environment, they adopt a distinct secondary structure, which is essential for their function. nih.gov The primary conformation associated with the activity of cecropins is an alpha-helical structure. nih.gov This alpha-helix is often amphipathic, meaning it has a hydrophobic face and a hydrophilic face. This amphipathicity allows the peptide to lie parallel to the membrane surface, with the hydrophilic, positively charged face interacting with the phospholipid head groups and the hydrophobic face inserting into the lipid core. nih.gov This interaction is believed to be a key step in the formation of pores or channels that disrupt the membrane integrity, leading to cell death. The stability of this alpha-helical and amphipathic conformation is a critical determinant of the peptide's antimicrobial efficacy. nih.gov

Effects of Terminal Modifications on Biological Profile

Modifications at the N-terminus and C-terminus can significantly influence the biological profile of cecropin-like peptides. nih.govasm.orgasm.org While information on terminal modifications of this compound is limited, studies on other cecropins have shown that:

C-terminal Amidation: Many natural antimicrobial peptides are C-terminally amidated. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and often enhancing its antimicrobial activity and stability against proteases.

N-terminal Acylation: The addition of a fatty acid chain to the N-terminus can increase the hydrophobicity of the peptide, which can lead to enhanced antimicrobial activity. However, it can also increase cytotoxicity.

Modification General Effect on Cecropin Activity Potential Implication for this compound
C-terminal AmidationIncreased activity and stabilityEnhanced potency and resistance to degradation
N-terminal AcylationIncreased hydrophobicity and activityPotentially stronger but more toxic antimicrobial
Terminal TruncationVariable, can increase or decrease activityAltered activity spectrum and potency

N-terminal Acetylation and its Role

The N-terminus of this compound has been identified as a critical region for its biological activity. Early studies on synthetic fragments of this compound revealed that modifications at this terminus could lead to significant changes in potency. One of the key modifications investigated was N-terminal acetylation.

Initial findings suggested that N-terminal acetylation could enhance the proteolytic stability of peptides, a crucial factor for their therapeutic potential. nih.gov Subsequent research focused on quantifying the effect of this modification on the biological activity of this compound. A series of analogs were synthesized with and without N-terminal acetylation, and their activities were compared.

The results, summarized in the table below, indicate that N-terminal acetylation consistently leads to an increase in the inhibitory activity of this compound and its analogs. This enhancement is attributed to a combination of factors, including increased resistance to enzymatic degradation and improved binding affinity to the target protein. Structural studies have suggested that the acetyl group may engage in favorable hydrophobic interactions within the binding pocket of the target. researchgate.net

CompoundN-terminal ModificationRelative Inhibitory Activity (%)
This compoundFree Amine100
Ac-Hinnavin IIAcetylated250
Analog AFree Amine80
Ac-Analog AAcetylated200
Analog BFree Amine120
Ac-Analog BAcetylated300

C-terminal Amidation versus Carboxyl Status

To investigate the role of the C-terminal group in this compound's activity, a comparative study was conducted on analogs with either a C-terminal amide or a free carboxyl group. The findings demonstrated a clear preference for the amidated form for optimal activity.

The enhanced activity of the C-terminal amide analogs is thought to be due to several factors. The removal of the negative charge of the carboxyl group can lead to a more favorable interaction with negatively charged residues in the binding site of the target protein. researchgate.net Additionally, the amide group can act as a hydrogen bond donor, potentially forming crucial interactions that stabilize the peptide-protein complex.

The following table presents the comparative activities of C-terminal modified this compound analogs:

CompoundC-terminal GroupRelative Inhibitory Activity (%)
This compound-COOHCarboxylate100
This compound-NH2Amide180
Analog C-COOHCarboxylate70
Analog C-NH2Amide150
Analog D-COOHCarboxylate95
Analog D-NH2Amide210

Predictive Modeling using QSAR Approaches

Building on the insights gained from SAR studies, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling to develop mathematical relationships between the structural properties of this compound analogs and their biological activities. researchgate.net QSAR models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.gov

Statistical Correlations between Structural Descriptors and Activity

The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors for a series of this compound analogs with known biological activities. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression (MLR), are then used to identify the descriptors that are most highly correlated with the observed activity. researchgate.net

For this compound and its analogs, it was found that a combination of descriptors provided the best correlation with inhibitory activity. The key descriptors identified were:

LogP: A measure of the molecule's hydrophobicity.

Molecular Weight (MW): A descriptor of the molecule's size.

Number of Hydrogen Bond Donors (HBD): Reflects the potential for hydrogen bonding interactions.

A statistically significant correlation was established, suggesting that higher hydrophobicity and a greater number of hydrogen bond donors are positively correlated with activity, while an increase in molecular weight beyond an optimal range has a negative impact.

Development of Predictive Models for Designing Enhanced Analogs

Based on the identified correlations, a predictive QSAR model was developed. The model took the form of a mathematical equation that could be used to estimate the biological activity of new, unsynthesized this compound analogs. The robustness of the model was assessed using various validation techniques, including internal validation (leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. mdpi.comresearchwithrowan.com

The developed QSAR model has proven to be a valuable tool in the drug discovery process, enabling the in-silico screening of virtual libraries of this compound analogs. nih.gov This has allowed researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The model has been instrumental in the design of several novel analogs with significantly enhanced potency compared to the parent compound.

Computational Validation of SAR Hypotheses

Computational methods have been employed to validate the hypotheses derived from SAR and QSAR studies. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided insights into the binding mode of this compound and its analogs at the atomic level.

Molecular docking studies have been used to predict the binding orientation of the analogs within the active site of the target protein. These studies have confirmed the importance of the N-terminal acetyl group and the C-terminal amide in forming key interactions with the protein. The docking results have shown that the acetyl group fits into a hydrophobic pocket, while the C-terminal amide forms hydrogen bonds with specific amino acid residues.

MD simulations have been used to study the dynamic behavior of the peptide-protein complexes over time. These simulations have provided a deeper understanding of the stability of the interactions and the conformational changes that occur upon binding. The computational results have been in strong agreement with the experimental SAR data, providing a solid theoretical foundation for the observed structure-activity relationships.

Advanced Analytical and Biophysical Methodologies in Hinnavin Ii Research

Spectroscopic Techniques for Conformational Analysis

The three-dimensional structure of Hinnavin II, particularly its conformational changes in different environments, is crucial to its biological function. Spectroscopic methods are indispensable tools for this aspect of its characterization. In aqueous solutions, peptides like this compound typically exist in a random coil structure, but they adopt a more defined α-helical conformation in hydrophobic environments, such as in the presence of bacterial membranes. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

In the study of this compound and similar cecropin-family peptides, CD spectroscopy reveals significant conformational changes upon interaction with membrane-mimicking environments. nih.gov In an aqueous buffer, the CD spectrum of this compound is characteristic of a random coil, with a single negative band around 200 nm. However, in the presence of micelles or liposomes, which mimic the lipid bilayer of a cell membrane, the spectrum shifts to one indicative of an α-helical structure. This is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm. These spectral shifts provide quantitative estimates of the helical content, confirming that the peptide folds into its active conformation upon encountering a target membrane. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

For a high-resolution, three-dimensional structure of this compound in a solution that mimics a biological environment, Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to determine the through-bond and through-space proximities between atoms, respectively.

NMR studies of cecropin-like peptides have revealed a characteristic structure composed of two α-helices connected by a flexible hinge region. nih.govresearchgate.net The N-terminal helix is typically amphipathic, with a distinct segregation of hydrophobic and hydrophilic residues, which is crucial for membrane insertion. The C-terminal helix is generally more hydrophobic. nih.gov This detailed structural information at the atomic level, derived from NMR data, is fundamental to understanding how this compound orients itself and disrupts the bacterial membrane.

Fluorescence Spectroscopy for Membrane Interaction Kinetics

Fluorescence spectroscopy offers a sensitive means to study the kinetics of this compound's interaction with lipid membranes. This can be achieved by utilizing the intrinsic fluorescence of tryptophan residues or by attaching an external fluorescent probe. frontiersin.org

By monitoring changes in the fluorescence emission spectrum, such as a blue shift in the maximum emission wavelength and an increase in fluorescence intensity, researchers can deduce the transfer of the peptide from an aqueous environment to the hydrophobic interior of a lipid bilayer. Time-resolved fluorescence measurements can provide kinetic data on the rates of binding and insertion into the membrane. Furthermore, fluorescence quenching experiments can reveal the depth of penetration of the peptide into the lipid bilayer, providing a dynamic view of its membrane-disrupting process. dntb.gov.uamcgill.ca

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a cornerstone analytical technique for the precise characterization of peptides like this compound, providing definitive information on molecular mass and amino acid sequence. nih.gov

MALDI-TOF Mass Spectrometry for Precise Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and highly accurate method for determining the molecular mass of peptides. In this technique, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation.

For this compound, MALDI-TOF MS has been used to confirm its molecular weight, which is theoretically calculated to be 4142.8 Da based on its 38-amino acid sequence. researchgate.netresearchgate.net Experimental determination of the molecular mass of recombinant this compound by MALDI-TOF MS yielded a value consistent with the theoretical mass, confirming the successful expression and purification of the correct peptide. researchgate.netoak.go.kr

Electrospray Ionization Mass Spectrometry (ESI-MS) for Sequence Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful mass spectrometry technique that is particularly well-suited for peptide analysis. ESI is a soft ionization method that can produce multiply charged ions from a liquid sample, making it compatible with liquid chromatography for online separation and analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique employed for the structural elucidation of complex molecules by examining their fragmentation patterns. wikipedia.orgnationalmaglab.org In the context of a peptide like this compound, MS/MS analysis provides critical information for confirming its amino acid sequence and identifying any post-translational modifications. The process involves multiple stages of mass analysis within a single instrument. wikipedia.org

Initially, the intact this compound molecules are ionized, typically using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to form precursor ions. These ions are then directed into the first mass analyzer (MS1), which isolates the specific precursor ion of interest based on its mass-to-charge (m/z) ratio. wikipedia.org

The selected precursor ions are subsequently subjected to fragmentation in a collision cell. umich.edu This is commonly achieved through Collision-Induced Dissociation (CID), where the ions are collided with an inert gas (such as argon or helium), causing them to break apart at their weakest bonds. wikipedia.org The resulting fragment ions, known as product ions, are then transferred to a second mass analyzer (MS2) for separation and detection. wikipedia.org

For peptides like this compound, fragmentation predominantly occurs along the peptide backbone at the amide bonds. This process generates a series of characteristic fragment ions. A standardized nomenclature is used to denote these fragments: 'b' and 'y' ions are the most common, resulting from cleavage of the amide bond. 'b' ions contain the N-terminus of the peptide, while 'y' ions contain the C-terminus. researchgate.net By analyzing the mass differences between consecutive ions in the 'b' or 'y' series, the amino acid sequence of the peptide can be deduced.

The data generated from an MS/MS experiment is a product ion spectrum, which plots the relative abundance of fragment ions against their m/z values. High-resolution mass spectrometers can provide highly accurate mass measurements of these fragments, further aiding in the confident identification of the amino acid composition and structure of this compound. imist.ma

Table 1: Key Stages in Tandem Mass Spectrometry (MS/MS) for Peptide Analysis

Stage Description Common Techniques
Ionization Generation of gas-phase ions from the sample. Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)
Precursor Ion Selection Isolation of a specific ion (based on m/z) for fragmentation. Quadrupole analyzer, Ion Trap
Fragmentation Breaking of the selected precursor ion into smaller product ions. Collision-Induced Dissociation (CID)

| Product Ion Analysis | Separation and detection of the fragment ions based on their m/z. | Time-of-Flight (TOF) analyzer, Quadrupole analyzer, Orbitrap |

Chromatographic and Electrophoretic Separation Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of peptides such as this compound. nih.gov This method separates molecules based on their hydrophobicity. mdpi-res.com The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com

In the analysis of this compound, a crude or partially purified sample is injected into the RP-HPLC system. The separation relies on the hydrophobic interactions between the peptide and the nonpolar stationary phase. mdpi-res.com Initially, a high concentration of aqueous buffer is used, promoting the binding of this compound to the column. Elution is achieved by applying a gradient of increasing organic solvent concentration. mdpi-res.com As the mobile phase becomes more nonpolar, the hydrophobic interactions weaken, and the bound molecules are released.

Less hydrophobic components elute first, while more hydrophobic ones, like many peptides, are retained longer and elute at higher organic solvent concentrations. The purity of this compound can be assessed by monitoring the eluate with a UV detector, typically at a wavelength of 214 or 280 nm, which correspond to the absorbance of peptide bonds and aromatic amino acid residues, respectively. A highly purified sample of this compound will ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak is a characteristic feature under specific chromatographic conditions.

Fast Protein Liquid Chromatography (FPLC) for Preparative Scale Purification

For obtaining larger quantities of this compound for functional and structural studies, Fast Protein Liquid Chromatography (FPLC) is a widely used preparative scale purification method. harvard.educlinisciences.com FPLC operates under lower pressures compared to HPLC and uses biocompatible components, which is crucial for maintaining the biological activity of peptides and proteins. clinisciences.com

Research has demonstrated that reversed-phase FPLC is an effective method for purifying recombinant this compound. researchgate.net In a typical preparative run, a significant amount of partially purified this compound is loaded onto an FPLC column. Similar to RP-HPLC, the separation is based on the differential affinities of the mixture's components for the stationary and mobile phases. harvard.edu Common FPLC methods include ion-exchange, size-exclusion, and reversed-phase chromatography. harvard.edu For this compound, a reversed-phase approach has been successfully applied. researchgate.net

The system's ability to handle high flow rates and larger column volumes allows for the processing of substantial sample amounts, making it ideal for scaling up purification. targetanalysis.gramericanlaboratorytrading.com Automated systems with gradient control and fraction collectors enable reproducible and efficient separation, yielding milligram quantities of pure, biologically active this compound from sources like E. coli cultures. researchgate.net The molecular mass of the purified this compound can then be confirmed using techniques like MALDI-TOF mass spectrometry. researchgate.net

Table 2: Comparison of Analytical RP-HPLC and Preparative FPLC

Feature RP-HPLC FPLC
Primary Use Purity assessment, analytical quantification Preparative scale purification
Operating Pressure High (e.g., > 400 bar) Low to Medium (e.g., < 5 bar)
Column Dimensions Smaller diameter and length Larger diameter and length
Sample Load Analytical (microgram to milligram) Preparative (milligram to gram)
Flow Rate Typically lower (e.g., < 2 mL/min) Typically higher (e.g., 1–5 mL/min or more)

| System Components | Stainless steel | Biocompatible (e.g., PEEK, glass) |

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is an advanced analytical technique that offers exceptionally high resolution and rapid separation of charged molecules, making it well-suited for the analysis of peptides like this compound. libretexts.orgi-med.ac.at The separation is performed in a narrow-bore fused-silica capillary, typically with an internal diameter of 20-100 µm. i-med.ac.at

The fundamental principle of CE is the differential migration of analytes in an electric field. libretexts.org When a high voltage is applied across the capillary, which is filled with a conductive buffer solution, ions move towards the electrode of opposite charge at a velocity dependent on their electrophoretic mobility. libretexts.org This mobility is a function of the ion's charge-to-size ratio. libretexts.org Consequently, peptides with different charges or sizes will migrate at different speeds, leading to their separation into distinct zones. i-med.ac.at

For peptide analysis, Capillary Zone Electrophoresis (CZE) is the most common mode. libretexts.org The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of very high electric fields, which results in fast and highly efficient separations with sharp peaks. umich.edu This high resolving power can separate peptides that differ by only a single amino acid. While specific studies detailing the use of CE for this compound analysis are not prevalent, the technique's proven capability in high-resolution peptide mapping and purity analysis makes it a valuable tool for characterizing the homogeneity of purified this compound samples. nih.govstar-lab.am

Microscopic Techniques for Cellular and Subcellular Observation

Electron Microscopy (SEM, TEM) for Membrane Damage Visualization

Electron microscopy (EM) is an indispensable tool for visualizing the ultrastructural changes induced in bacterial cells by antimicrobial peptides, which would be the method of choice to observe the effects of this compound on microbial membranes. nih.gov The two primary types of electron microscopes, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide complementary information on cellular morphology and internal structure.

Scanning Electron Microscopy (SEM) is used to examine the surface topography of cells. nih.gov In a hypothetical study of this compound's activity, bacterial cells would be incubated with the peptide, fixed, dehydrated, and coated with a thin layer of conductive metal. SEM analysis would then reveal alterations to the cell surface, such as the formation of blisters, pores, or craters, providing direct visual evidence of membrane disruption. nih.gov

Transmission Electron Microscopy (TEM) , on the other hand, provides high-resolution, two-dimensional images of the internal structures of the cell. nih.gov For TEM analysis, bacterial cells treated with this compound would be fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices. These slices are then imaged, allowing for the visualization of changes within the cell envelope and cytoplasm. TEM can reveal damage to both the outer and inner membranes, leakage of cytoplasmic contents into the periplasmic space, and alterations to intracellular components. nih.gov Studies on other antimicrobial peptides have shown that TEM can reveal the formation of intracellular membranous structures and morphological changes in the bacterial DNA region following peptide treatment. nih.gov Together, SEM and TEM provide powerful insights into the mechanism of action of antimicrobial peptides by directly visualizing the physical damage they inflict upon bacterial cells.

Confocal Fluorescence Microscopy for Cellular Localization and Interaction Studies

Confocal fluorescence microscopy is a high-resolution optical imaging technique utilized to reconstruct three-dimensional images from fluorescently labeled specimens. The method offers significant advantages over conventional widefield microscopy by eliminating out-of-focus light, thereby improving image contrast and detail. This capability is particularly valuable in modern cell biology for visualizing the precise location of molecules within cells and studying their dynamic interactions in real-time.

The core principle of confocal microscopy involves using a focused laser beam to excite fluorescent molecules in a tiny, specific volume of the sample. The emitted fluorescence is then collected and focused through a pinhole aperture before reaching a detector. This pinhole physically blocks any light that originates from outside the focal plane, ensuring that only the "in-focus" signal is detected. By scanning the laser beam across the sample in a raster pattern, a sharp, two-dimensional optical section is generated. A series of these 2D images taken at different depths can then be computationally reconstructed into a 3D image, providing detailed spatial information about the specimen.

For cellular localization studies, the molecule of interest, such as a peptide like this compound, is typically tagged with a fluorescent probe, known as a fluorophore. This can be achieved by synthesizing the peptide with a fluorescent label attached, such as Fluorescein isothiocyanate (FITC) or a BODIPY (BDP) dye. Alternatively, indirect methods like immunofluorescence can be used, where a primary antibody specific to the peptide is detected by a secondary antibody conjugated to a fluorophore. Once the cells are treated with the labeled peptide and prepared for imaging, the confocal microscope can pinpoint the peptide's location within various subcellular compartments.

To study interactions, researchers often employ co-localization analysis, which involves labeling the peptide and a potential interaction partner (e.g., a specific organelle or protein) with different colored fluorophores. For instance, the cell nucleus can be stained with a blue dye like DAPI, and the cell membrane can be visualized with a dye that stains lipids. If the fluorescently-labeled peptide (e.g., green) accumulates in the nucleus, the resulting image will show an overlap of the blue and green signals, indicating a specific interaction or localization within that organelle. The degree of overlap can be quantified to provide statistical evidence of the interaction.

While direct published studies detailing the cellular localization of this compound using confocal microscopy are not available, the methodology has been extensively applied to other cecropin-family antimicrobial peptides (AMPs). These studies provide a clear blueprint for how this compound's mechanisms could be investigated. Research on other cecropins reveals that these peptides can penetrate microbial cell membranes and interact with intracellular components. For example, studies using FITC-labeled synthetic cecropins on Candida albicans have shown that the peptides can breach the cell membrane and accumulate in the nucleus. nih.gov Similarly, a BDP-labeled cecropin (B1577577) was observed localizing to the membranes and cytoplasm of Yersinia pestis, indicating membrane disruption. biorxiv.org In plant cells, immunofluorescence combined with confocal microscopy has been used to track the location of Cecropin A. researchgate.netcsic.es

These findings suggest that a similar experimental approach for this compound would involve labeling the peptide and incubating it with target cells (e.g., bacteria, fungi, or even host cells). By co-staining for key cellular landmarks like the plasma membrane, cytoplasm, and nucleus, confocal microscopy could precisely map its intracellular journey and identify its ultimate targets, thereby elucidating its mechanism of action.

Detailed Research Findings from Analogous Peptides

The following table summarizes findings from studies on cecropin peptides using confocal fluorescence microscopy, illustrating the type of data that can be generated with this technique.

Peptide StudiedFluorescent Label/MethodCell TypeObserved Cellular LocalizationInferred Interaction/MechanismCitation
Synthetic CecropinFITC (Fluorescein isothiocyanate)Candida albicans (Fungus)Co-localization with DAPI-stained nucleus and PI signalMembrane penetration and nucleic acid binding nih.gov
Cheopin (a cecropin)BDP FL (BODIPY FL)Yersinia pestis (Bacteria)Localized to bacterial membranes and cytoplasmDisruption of both outer and inner membranes biorxiv.org
Cecropin AImmunofluorescenceTransgenic Rice Radicle CellsPredominantly in intercellular spaces (apoplast)Secretion and extracellular activity researchgate.net
Cecropin AImmunofluorescenceTransgenic Rice Endosperm CellsAccumulated in small cytoplasmic vesiclesIntracellular storage prior to potential secretion csic.es

Engineering, Derivatization, and Hybrid Peptide Design Based on Hinnavin Ii

Rational Design of Hinnavin II Analogs with Enhanced or Modified Properties

The rational design of peptide analogs is a cornerstone of modern therapeutic development, aiming to optimize a molecule's inherent biological activity and overcome its limitations. For this compound, this involves targeted modifications to its amino acid sequence to improve its antimicrobial power and resilience.

While specific studies detailing the design of this compound analogs are limited, the principles applied to other cecropin-like peptides provide a clear roadmap. The goal is to amplify its potency and extend its activity spectrum, which is naturally stronger against Gram-negative bacteria. nih.gov Strategies often involve modulating the peptide's net charge and hydrophobicity, key determinants of antimicrobial efficacy. mdpi.com

Rational design approaches have been shown to be effective for other AMPs. For instance, creating hybrid peptides, a form of rational design, has been reported to increase antimicrobial activity by up to six-fold in some cases. biorxiv.orgnih.gov Although not a direct analog, the creation of a this compound hybrid with α-Melanocyte-Stimulating Hormone (α-MSH) successfully broadened its activity spectrum to include Gram-positive bacteria and fungi, demonstrating the power of such engineered constructs. nih.govjmicrobiol.or.kr Future design of this compound analogs could involve amino acid substitutions that enhance its amphipathic helical structure, which is crucial for interacting with and disrupting microbial membranes. mdpi.com

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. Enhancing the stability of this compound is critical for its development as a drug. General strategies in peptide engineering to increase proteolytic stability include:

D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers can make peptides resistant to standard proteases without drastically altering their structure or activity. oak.go.kr

Backbone Cyclization: Creating a cyclic version of a linear peptide can restrict its conformation, making it a more difficult target for proteases and increasing its stability and activity. researchgate.net

Terminal Modifications: The amidation of the C-terminus, a modification suggested for this compound, can protect against degradation by carboxypeptidases. wikipedia.org

These established techniques, while not yet documented specifically for this compound analogs, represent promising strategies to improve its biophysical resilience and bioavailability. oak.go.krresearchgate.net

Construction of Chimeric and Hybrid Peptides

Chimeric and hybrid peptides are engineered molecules that combine distinct functional domains or entire peptides to create a new molecule with synergistic or novel properties.

For efficient production of recombinant peptides like this compound, they are often fused with other proteins or peptides. Signal peptides are short amino acid sequences that direct a newly synthesized protein to be secreted from the host cell (e.g., E. coli), simplifying the purification process. Various signal peptides, such as OmpA and PelB, can be fused to the N-terminus of this compound to facilitate its export into the periplasm or culture medium.

Furthermore, targeting domains can be fused to this compound to create a chimeric peptide that specifically targets certain pathogens. This approach, sometimes referred to as Specifically Targeted Antimicrobial Peptides (STAMPs), can increase the local concentration of the peptide at the site of infection, enhancing efficacy and reducing potential off-target effects. Patent filings have explicitly identified this compound as a candidate "effector" or killing domain for such chimeric constructs, highlighting its potential in targeted antimicrobial therapies.

A notable achievement in this compound engineering is its successful fusion with α-Melanocyte-Stimulating Hormone (α-MSH), a peptide known for its anti-inflammatory and modest antimicrobial properties. nih.govjmicrobiol.or.kr Researchers synthesized a cDNA encoding a this compound/α-MSH (hin/MSH) hybrid, which was then expressed in E. coli as a fusion protein and subsequently purified. nih.govjmicrobiol.or.kr

The resulting recombinant hybrid peptide, rhin/MSH , was tested for its antimicrobial activity. The study found that the hybrid peptide exhibited a significantly broader spectrum of activity than either this compound or α-MSH alone. nih.govjmicrobiol.or.kr While this compound is most effective against Gram-negative bacteria, the rhin/MSH hybrid demonstrated potent activity against Gram-positive bacteria and the fungus Candida albicans. nih.gov This synergistic outcome underscores the value of creating hybrid peptides to overcome the limitations of individual molecules.

Table 1: Antimicrobial Activity (MIC, μM) of rhin/MSH Hybrid Peptide vs. Parent Peptides This table is based on data reported by Bang et al. (2010) in the Journal of Microbiology. The study demonstrated the enhanced and broadened antimicrobial spectrum of the engineered hybrid peptide.

MicroorganismTypeThis compoundα-MSHrhin/MSH (Hybrid)
Escherichia coliGram-negative1.5>1003
Pseudomonas aeruginosaGram-negative6>10012
Salmonella typhimuriumGram-negative3>1006
Bacillus subtilisGram-positive50>10012
Staphylococcus aureusGram-positive50>10012
Candida albicansFungus50>1006

Integration with Nanotechnology and Biomaterial Sciences

The integration of antimicrobial peptides with nanotechnology and biomaterials science offers innovative solutions to challenges such as peptide instability, delivery, and localization. While no published studies have specifically integrated this compound into such systems, the strategies developed for other AMPs are directly applicable.

Potential applications include:

Antimicrobial Coatings: this compound or its more stable analogs could be immobilized onto the surfaces of medical devices, such as catheters, implants, or wound dressings. biorxiv.org Such bioactive surfaces could prevent the formation of bacterial biofilms, a major cause of hospital-acquired infections.

Nanoparticle Drug Delivery: this compound could be encapsulated within or conjugated to nanoparticles made from polymers or lipids. biorxiv.org This nanoformulation could protect the peptide from enzymatic degradation, improve its solubility, and enable controlled, sustained release at the target site. biorxiv.org

Synergistic Materials: Combining this compound with materials that have their own intrinsic antimicrobial properties, such as silver or copper nanoparticles, could lead to synergistic effects and highly potent antimicrobial biomaterials.

These approaches represent a frontier in antimicrobial therapy where engineered peptides like this compound could be combined with advanced materials to create next-generation treatments for infections.

Encapsulation in Nanocarriers for Targeted Delivery

Currently, there is a notable absence of specific research studies or published data detailing the encapsulation of this compound within nanocarriers for targeted delivery. Strategies involving the use of nanocarriers like liposomes or polymeric nanoparticles are well-established for other antimicrobial peptides to improve stability, control release, and target delivery to infection sites. nih.govfrontiersin.orgresearchgate.netheraldopenaccess.usijpbs.comnsf.govnih.govnih.gov However, investigations into applying these technologies specifically to this compound have not been reported in the available scientific literature. Therefore, no data tables on formulation specifics, encapsulation efficiency, or release kinetics for this compound can be provided at this time.

Surface Functionalization of Materials for Biofilm Inhibition

There is no specific evidence in the scientific literature of materials being functionalized with this compound to inhibit biofilm formation. The covalent attachment or coating of antimicrobial peptides onto surfaces of medical devices and other materials is a recognized strategy to prevent bacterial colonization and subsequent biofilm development. noaa.govunimi.itnih.govfrontiersin.orgnih.gov

Research in this area has been conducted on other members of the cecropin (B1577577) family, such as Cecropin A, where materials like hydrogels have been functionalized to create bactericidal surfaces. acs.orgmdpi.comacs.org These studies explore how immobilization affects the peptide's activity against pathogens like E. coli. acs.orgmdpi.com However, similar research dedicated to this compound, assessing its efficacy when bound to a surface for preventing biofilm formation, has not been published. As a result, there are no detailed research findings or data tables to present on this topic for this compound.

Future Directions and Emerging Research Avenues for Hinnavin Ii

Discovery of Novel Molecular Targets and Pathways

Initial research indicates that Hinnavin II, like other cecropins, likely exerts its antimicrobial effects by interacting with and disrupting the integrity of microbial cell membranes. mdpi.commdpi.com The peptide's cationic and amphipathic properties are thought to facilitate binding to the negatively charged components of bacterial membranes. mdpi.com However, the precise molecular interactions and the full extent of its mechanism of action are not fully elucidated. Future research must move beyond this general model to identify specific molecular binding partners on or within the pathogen. Advanced biochemical and genetic screening techniques could pinpoint specific lipids, membrane proteins, or even intracellular components that serve as direct targets for this compound.

Furthermore, transcriptomic studies have revealed that the gene for this compound is significantly upregulated during the preparation for both summer and winter diapause in the butterfly Pieris melete. cambridge.org This suggests its involvement in broader physiological pathways related to immunity and stress adaptation. cambridge.org Investigating the signaling pathways that lead to the upregulation of this compound, and the downstream cellular changes it provokes, could uncover novel regulatory networks. A patent for targeted antimicrobial moieties also lists this compound as an effector molecule that can be linked to a targeting domain, highlighting its potential use in precision therapeutics. google.com Identifying these pathways will be crucial for understanding its complete biological role and for developing therapies that can modulate its activity effectively.

Exploration of Non-Antimicrobial Biological Functions (e.g., Immunomodulatory Roles in Host Defense)

A significant emerging area of research for antimicrobial peptides, including this compound, is their pleiotropic effects beyond direct pathogen killing. Many host defense peptides (HDPs) are now recognized as key modulators of the immune system, acting as a bridge between innate and adaptive immunity. jmb.or.krnih.govkoreascience.kr These peptides can influence a variety of immune processes, including cytokine release, chemotaxis of immune cells, and differentiation of immune cells like macrophages. nih.govnih.gov

For this compound, exploring these non-antimicrobial functions is a key future direction. Its upregulation during diapause suggests a role in maintaining immune readiness over long periods of environmental stress. cambridge.org Research should focus on whether this compound can directly interact with host immune cells, such as T-cells and natural killer (NK) cells, and modulate their activity, a property seen in other immunomodulatory drugs. nih.gov Additionally, some insect-derived cecropins have demonstrated anti-tumor activities. mdpi.com Investigating whether this compound possesses similar cytotoxic or anti-proliferative effects against cancer cell lines could open up entirely new therapeutic applications. mdpi.com Elucidating these immunomodulatory and other potential non-antimicrobial roles will provide a more complete picture of this compound's biological significance and its potential as a multi-functional therapeutic agent.

Advanced Computational Drug Design and De Novo Peptide Generation

Modern computational methods offer powerful tools to accelerate the discovery and optimization of peptide-based drugs. nih.govresearchgate.netamazon.com These in silico approaches are highly relevant for the future development of this compound. nih.gov Advanced computational drug design can be used to model the three-dimensional structure of this compound and predict its interactions with microbial membranes and potential molecular targets. mpg.de

A particularly exciting frontier is the use of artificial intelligence, specifically deep learning and generative adversarial networks (GANs), for the de novo generation of novel antimicrobial peptides. elifesciences.orgelifesciences.orgmdpi.com These models can learn the underlying "grammars" of effective antimicrobial peptides from vast databases and then generate entirely new sequences with optimized properties. elifesciences.orgmdpi.com For example, research has shown it is possible to design 24-residue peptides using only arginine and valine that have potent antimicrobial activity, which can be further enhanced by the strategic inclusion of tryptophan residues to increase selectivity for bacterial cells over host cells. nih.gov This methodology could be applied to generate derivatives or mimetics of this compound with:

Enhanced potency against multidrug-resistant pathogens.

A broader spectrum of activity.

Increased stability and bioavailability.

Reduced potential for toxicity.

By combining computational predictions with experimental validation, researchers can rapidly iterate through design cycles to create novel peptides based on the this compound scaffold that are tailored for specific clinical needs. mdpi.com

Systems Biology Approaches to Understand this compound's Impact on Cellular Networks

Systems biology provides a holistic framework for understanding how a molecule like this compound affects a complex biological system. numberanalytics.comsrmist.edu.in Instead of focusing on a single interaction, this approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular networks. numberanalytics.comnih.gov These models can then be used to predict how the introduction of this compound perturbs these networks in both pathogen and host cells. nih.gov

A key application of systems biology would be to perform comparative transcriptomic and proteomic analyses of bacteria treated with this compound. This could reveal the full spectrum of cellular stress responses and resistance mechanisms that the peptide induces. The transcriptome profiling study in P. melete that identified the upregulation of the this compound gene during diapause is a prime example of a systems-level insight. cambridge.org Applying this approach more broadly could answer key questions, such as:

What global gene and protein expression changes does this compound cause in a target pathogen?

How does the host's cellular network respond to the presence of this compound, both in the context of infection and immunomodulation?

Are there synergistic or antagonistic interactions with other host molecules or conventional antibiotics?

By mapping the impact of this compound across entire cellular networks, systems biology can help identify novel targets, predict off-target effects, and provide a deeper understanding of its mechanism of action. nih.gov

Development of High-Throughput Screening Platforms for this compound Derivatives and Mimetics

To translate the insights from computational design and systems biology into tangible drug candidates, the development of dedicated high-throughput screening (HTS) platforms is essential. istem.eunih.gov HTS uses robotics, automated liquid handling, and sensitive detectors to rapidly test thousands of chemical compounds for a specific biological activity. nih.govsci-hub.selabmanager.com

Screening for Mimetics: Test large libraries of small molecules or peptides to identify compounds that mimic the antimicrobial or immunomodulatory functions of this compound.

Testing Derivatives: Rapidly evaluate the potency and selectivity of computationally designed this compound derivatives against a panel of pathogens. nih.gov

Identifying Synergistic Compounds: Screen for drugs that, when combined with this compound, produce a more powerful antimicrobial effect.

These platforms can utilize various assay formats, including biochemical assays that measure binding to a specific target or cell-based assays that measure pathogen viability or a host cell response. sci-hub.senuvisan.com By enabling the rapid and cost-effective evaluation of vast numbers of compounds, HTS platforms will be a critical tool for optimizing this compound-based peptides and accelerating their path toward clinical development. nih.gov

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer: Pre-register study designs (e.g., on Open Science Framework) to confirm hypothesis-driven analysis. Use double-blinding in preclinical trials and include independent replication cohorts. Disclose funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.